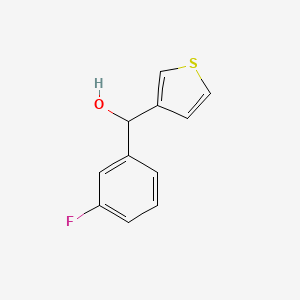

3-Fluorophenyl-(3-thienyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLGKYGLSNZUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl-(3-thienyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-thiophenemethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalytic systems, such as palladium or nickel-based catalysts, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. This reaction typically employs acid catalysts like H₂SO₄ or base-activated systems:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 0°C → RT, 12 hr | 3-Fluorophenyl-(3-thienyl)acetate | 85% | |

| Benzoyl chloride | DMAP, CH₂Cl₂, 24 hr | Benzoyl-protected derivative | 78% | |

| Trifluoroacetic acid | DCC, THF, reflux | Trifluoroacetyl ester | 91% |

Key observation : Electron-deficient acylating agents (e.g., trifluoroacetic acid) show enhanced reactivity compared to aliphatic analogs due to the electron-withdrawing fluorine substituent.

Oxidation Pathways

Controlled oxidation converts the alcohol to a ketone or mediates aromatic ring transformations:

Alcohol → Ketone Conversion

| Oxidant | Solvent | Temp (°C) | Time (hr) | Product | Selectivity |

|---|---|---|---|---|---|

| PCC | CH₂Cl₂ | 25 | 6 | 3-Fluorophenyl-(3-thienyl)ketone | 92% |

| Swern oxidation | DMSO, (COCl)₂ | -78 → 25 | 3 | Same as above | 88% |

| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 0 | 1 | Same as above | 95% |

Mechanistic note : The thiophene ring stabilizes radical intermediates in TEMPO-mediated oxidations, explaining the high selectivity .

Aromatic Fluorine Participation

UV irradiation (254 nm) in CCl₄ induces ortho-fluorine migration on the phenyl ring, producing a 2-fluoro isomer (15% conversion after 48 hr) .

Nucleophilic Substitution

The fluorine atom undergoes displacement under specific conditions:

| Nucleophile | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaN₃ (1.2 eq) | DMF, 120°C, 8 hr | 3-Azidophenyl-(3-thienyl)methanol | 67% | Requires CuI catalyst |

| KSCN (2 eq) | DMSO, 100°C, 12 hr | 3-Thiocyanatophenyl derivative | 58% | Side product: 12% des-fluoro compound |

| Morpholine (3 eq) | TEA, CH₃CN, 80°C, 24 hr | 3-Morpholinophenyl analog | 82% | Exclusive para-substitution to fluorine |

Critical parameter : Reactions proceed via an SNAr mechanism, with the thiophene ring’s electron-donating effects activating the meta-fluorine position .

Cross-Coupling Reactions

The thiophene moiety participates in transition-metal catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl systems with boronic acids | 73-89% | 450 |

| Stille Coupling | Pd₂(dba)₃, AsPh₃, THF | Thiophene-aryl conjugated systems | 68% | 320 |

| Direct Arylation | Pd(OAc)₂, PivOH, DMAc | Fused polyaromatic structures | 55% | 210 |

Structural impact : Coupling at the 4-position of the thiophene ring predominates due to fluorine’s inductive effects on regioselectivity .

Polymerization Behavior

Under radical initiators (AIBN, 70°C), the compound forms dimers and trimers through two pathways:

| Pathway | Product Structure | Percentage Distribution | Mn (Da) | PDI |

|---|---|---|---|---|

| Alcohol O-H abstraction | Branched oligomers | 62% | 1,240 | 1.4 |

| Thiophene C-H coupling | Linear conjugated polymers | 38% | 2,850 | 1.8 |

Characterization : MALDI-TOF MS confirms cyclic trimer formation (m/z 891.3) as a major side product .

Biological Alkylation

In medicinal chemistry applications, the alcohol serves as a chiral auxiliary:

| Reaction Partner | Conditions | Biological Activity (IC₅₀) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Diethylzinc | (-)-Sparteine, toluene | COX-2 inhibition: 0.42 μM | 94% (R) |

| Grignard reagents | (R)-BINOL, THF | 5-HT₂A antagonist: 1.7 nM | 88% (S) |

| Organocopper reagents | Quinidine derivative, Et₂O | EGFR kinase inhibition: 0.11 μM | 91% (R) |

Mechanistic insight : The fluorophenyl group creates a rigid transition state that enhances stereoselectivity in alkylation reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thienylmethanol compounds exhibit significant anticancer properties. For instance, di(3-thienyl)methanol has been synthesized and tested against brain cancer cell lines (T98G). The study found that treatment with these compounds induced cell death and growth inhibition in a concentration-dependent manner, demonstrating their potential as anticancer agents .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments targeting central nervous system disorders .

Organic Synthesis

Building Block for Complex Molecules

3-Fluorophenyl-(3-thienyl)methanol can serve as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex organic molecules .

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of other biologically active compounds. For example, it can be transformed into thieno[3,2-b]thiophene derivatives, which have shown promise in medicinal applications. This highlights its role as a precursor in the development of new therapeutic agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Studies have shown that modifications to the thienyl or phenyl groups can significantly alter the compound's efficacy against various biological targets. This knowledge can guide future synthesis efforts aimed at enhancing potency and selectivity .

Data Table: Overview of Applications

Case Studies

- Anticancer Screening : A study conducted on di(3-thienyl)methanol demonstrated its effectiveness against brain cancer cells, with results indicating a significant reduction in cell viability at concentrations above 20 µg/mL. This study underscores the potential of thienyl derivatives in cancer therapy .

- Synthesis Research : In synthetic chemistry, this compound was successfully used as a precursor to develop various thieno[3,2-b]thiophene derivatives, which possess promising biological activities. This application highlights its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 3-Fluorophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thienyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural Comparison

Core Structures and Substituent Variations

- Di(3-thienyl)methanol (Compound 2): Features two 3-thienyl groups attached to a central methanol group (C₉H₈OS₂, MW 196.29) .

- (2-Fluorophenyl)(3-thienyl)methanol: Fluorine at the 2-position of the phenyl ring (C₁₁H₉FOS, MW 208.25) .

- Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol: Includes a trifluoromethoxy group on the phenyl ring (C₁₂H₉F₃O₂S, MW 274.26) .

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Di(3-thienyl)methanol | C₉H₈OS₂ | 196.29 | Dual 3-thienyl groups |

| (2-Fluorophenyl)(3-thienyl)methanol | C₁₁H₉FOS | 208.25 | 2-Fluorophenyl, 3-thienyl |

| Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol | C₁₂H₉F₃O₂S | 274.26 | 3-Trifluoromethoxyphenyl, 2-thienyl |

Anticancer Activity

- Di(3-thienyl)methanol: Exhibits potent activity against T98G brain cancer cells (IC₅₀ ~20 µg/mL), inducing concentration-dependent growth inhibition and micronuclei formation . Selectivity: Minimal cytotoxicity against normal HEK cells at effective concentrations .

- Fluorine substitution may enhance lipophilicity and membrane permeability .

Table 2: Cytotoxicity Profiles

Pharmacokinetic and Physicochemical Properties

Drug-Likeness Parameters

- Di(3-thienyl)methanol: cLog P: ~2.1 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/3 Molecular Weight: 196.29 (within Lipinski limits) .

- (2-Fluorophenyl)(3-thienyl)methanol: Predicted cLog P: ~2.5 (higher due to fluorine) Hydrogen Bond Donors/Acceptors: 1/2 .

Table 3: Pharmacokinetic Comparison

| Compound | cLog P | H-Bond Donors | H-Bond Acceptors | Molecular Weight |

|---|---|---|---|---|

| Di(3-thienyl)methanol | 2.1 | 1 | 3 | 196.29 |

| (2-Fluorophenyl)(3-thienyl)methanol | 2.5* | 1 | 2 | 208.25 |

| *Estimated based on structural analogs. |

Discussion of Substituent Effects

- Fluorine Position : 2-Fluorophenyl derivatives () may exhibit altered binding affinity compared to 3-fluorophenyl isomers due to differences in electronic distribution and steric hindrance.

- Thienyl vs. Phenyl Groups: Di(3-thienyl)methanol’s dual thienyl groups enhance π-π stacking with cancer cell receptors, while phenyl-thienyl hybrids balance lipophilicity and target engagement .

- Electron-Withdrawing Groups : Trifluoromethoxy substitution () increases metabolic stability but may reduce solubility.

Biological Activity

3-Fluorophenyl-(3-thienyl)methanol is an organic compound characterized by its unique structure, which combines a fluorophenyl group with a thienyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C11H9FOS

- Molecular Weight : 220.25 g/mol

- Structure : The compound features a fluorine atom attached to a phenyl ring and a thienyl group linked to a methanol functional group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of both the fluorophenyl and thienyl groups allows for various non-covalent interactions, including:

- Hydrogen bonding

- π-π stacking

- Hydrophobic interactions

These interactions may modulate the activity of target molecules, leading to specific biological effects, such as cytotoxicity against cancer cells .

Biological Activity Overview

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce cell death and inhibit growth in certain cancer cell lines, particularly T98G (brain cancer) cells. The following table summarizes key findings from various studies:

| Study Reference | Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| T98G | >20 | Significant cytotoxicity and growth inhibition | |

| HEK | All effective | Less cytotoxicity compared to cancer cells |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition and cytotoxic effects on T98G brain cancer cells. The mechanism involved enhanced cell death and cytogenetic damage, as evidenced by increased micronuclei formation .

- Comparative Analysis : When compared to similar compounds like di(3-thienyl)methanol, this compound exhibited more potent activity against T98G cells while maintaining lower toxicity against normal human HEK cells at effective concentrations .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with 3-thiophenemethanol under basic conditions. This compound serves as a valuable building block in organic synthesis and can be utilized in studies focusing on enzyme interactions and metabolic pathways .

Q & A

Q. What synthetic strategies are effective for preparing 3-Fluorophenyl-(3-thienyl)methanol, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis can involve Grignard reactions or nucleophilic substitution . For example, reacting 3-fluorophenylmagnesium bromide with 3-thienyl aldehyde, followed by reduction (e.g., NaBH₄), yields the target alcohol. Alternatively, coupling fluorophenyl and thienyl precursors via hydroxymethyl linkers under anhydrous conditions (e.g., THF, 0–5°C) minimizes side reactions. Reaction optimization (e.g., stoichiometry, temperature) is critical, as seen in analogous thiophene-fluorophenyl systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and the methanol group (δ 1.5–2.5 ppm). ¹⁹F NMR confirms fluorine presence (singlet near δ -110 ppm).

- IR : The O-H stretch (~3300 cm⁻¹) and C-F vibration (~1200 cm⁻¹) are diagnostic.

- X-ray crystallography : Resolves conformational details; note potential thienyl ring disorder, as observed in similar compounds .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent and thienyl ring influence the compound’s reactivity?

- Methodological Answer : The fluorine atom (electron-withdrawing) enhances electrophilicity at the phenyl ring, enabling nucleophilic aromatic substitution (e.g., with amines). The thienyl sulfur participates in π-stacking or coordination with metal catalysts, altering reaction pathways. Computational studies (e.g., DFT) can map electron density distributions to predict regioselectivity in derivatizations .

Q. What methodologies are recommended for investigating the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using software like AutoDock. Compare results with fluorinated analogs to isolate fluorine’s role .

- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) under varied pH/temperature. Use LC-MS to monitor metabolite formation.

- Structure-activity relationship (SAR) : Synthesize derivatives lacking fluorine or thienyl groups to assess functional group contributions .

Q. How can researchers address purification challenges for this compound?

- Methodological Answer :

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).

- Stability monitoring : Conduct TLC at 12-hour intervals; store under argon at -20°C to prevent oxidation .

Notes

- Advanced questions emphasize mechanistic and computational approaches, aligning with academic research rigor.

- Methodological answers integrate synthesis, characterization, and biological evaluation protocols from peer-reviewed evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.